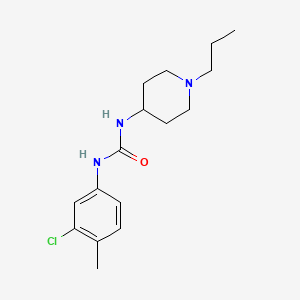![molecular formula C19H21FN2O2 B5380422 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol](/img/structure/B5380422.png)
2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). It has gained attention in recent years due to its potential therapeutic applications in the treatment of various autoimmune diseases and cancers. In
Mécanisme D'action
BTK is a key enzyme involved in the activation of B cells and other immune cells. When BTK is activated, it phosphorylates various downstream targets, leading to the activation of various signaling pathways. 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol works by inhibiting BTK, preventing its activation and subsequent downstream signaling. This leads to a reduction in inflammation and the proliferation of cancer cells.
Biochemical and Physiological Effects:
2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol has been shown to have a number of biochemical and physiological effects. It can reduce inflammation by inhibiting the activation of B cells and other immune cells. It can also prevent the proliferation of cancer cells by inhibiting the activation of various signaling pathways. 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol is its specificity for BTK. Unlike other BTK inhibitors, 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol does not inhibit other kinases, reducing the risk of off-target effects. Another advantage is its potency, with preclinical studies showing that it is effective at low concentrations. One limitation of 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol is its solubility, which can make it difficult to administer in vivo. Another limitation is its potential for resistance, with some cancer cells developing resistance to BTK inhibitors over time.
Orientations Futures
There are a number of future directions for 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol research. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol as a combination therapy with other drugs. 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol has shown promising results in preclinical studies when combined with other immune checkpoint inhibitors. Another direction is the investigation of 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol in other autoimmune diseases and cancers. 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol has shown promising results in preclinical studies in a number of different disease models. Finally, the development of more effective drug delivery systems for 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol could help overcome its solubility limitations.
Méthodes De Synthèse
2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol can be synthesized through a multi-step process. The first step involves the reaction of 3-fluoroaniline with 1-piperidinylamine to form 3-[(3-fluorophenyl)amino]-1-piperidine. The second step involves the reaction of 3-[(3-fluorophenyl)amino]-1-piperidine with 2,6-dimethylphenol to form 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol. The synthesis of 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol has been optimized to increase its yield and purity.
Applications De Recherche Scientifique
2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. It has also shown promising results in the treatment of various cancers, including lymphoma, leukemia, and solid tumors. 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol works by inhibiting BTK, a key enzyme involved in the activation of B cells and other immune cells. By inhibiting BTK, 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol can reduce inflammation and prevent the proliferation of cancer cells.
Propriétés
IUPAC Name |
[3-(3-fluoroanilino)piperidin-1-yl]-(2-hydroxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-13-5-2-9-17(18(13)23)19(24)22-10-4-8-16(12-22)21-15-7-3-6-14(20)11-15/h2-3,5-7,9,11,16,21,23H,4,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZTXCNBSFPKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCC(C2)NC3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5380339.png)
![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5380342.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380350.png)
![7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5380358.png)


![N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5380374.png)
![N-(4-ethoxyphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5380381.png)
![3-(2-furyl)-7-(2-furylmethylene)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5380389.png)

![N~4~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5380408.png)


![methyl (3-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5380441.png)